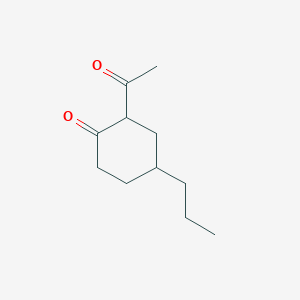

2-Acetyl-4-propylcyclohexan-1-one

Description

Properties

Molecular Formula |

C11H18O2 |

|---|---|

Molecular Weight |

182.26 g/mol |

IUPAC Name |

2-acetyl-4-propylcyclohexan-1-one |

InChI |

InChI=1S/C11H18O2/c1-3-4-9-5-6-11(13)10(7-9)8(2)12/h9-10H,3-7H2,1-2H3 |

InChI Key |

PYJLSHIZOKFPON-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1CCC(=O)C(C1)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Preparation of 2-Acetylcyclohexan-1-one Core

A highly efficient and scalable method for preparing 2-acetylcyclohexanone (the core structure) is the one-pot synthesis using cyclohexanone as starting material. This method involves:

- Reacting cyclohexanone with diisopropyl lithium amide (a strong base) in tetrahydrofuran (THF) at room temperature to generate an enolate intermediate.

- Subsequent slow addition of acetyl chloride under ice-water bath conditions to introduce the acetyl group at the 2-position.

- Workup involving aqueous washes and vacuum distillation to isolate 2-acetylcyclohexanone with high purity (>96 wt%) and excellent yield (>94%).

This method is advantageous due to its simplicity, mild reaction conditions, short reaction time, low energy consumption, and suitability for large-scale industrial production.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Cyclohexanone + diisopropyl lithium amide in THF, RT, 1 h | Formation of enolate intermediate |

| 2 | Dropwise addition of acetyl chloride, 0°C | Acetylation at 2-position |

| 3 | Aqueous wash, vacuum distillation | Isolated 2-acetylcyclohexanone, >94% yield, >96% purity |

Combined Strategy for 2-Acetyl-4-propylcyclohexan-1-one

Given the above, a plausible synthetic route to this compound involves:

- Preparation of 2-acetylcyclohexanone core by one-pot acetylation of cyclohexanone.

- Selective alkylation at the 4-position, possibly via enolate chemistry or via intermediate amidocyclohexanone derivatives, followed by introduction of the propyl group through reaction with propyl halides or propionyl chloride and subsequent reduction.

- Purification by recrystallization or vacuum distillation to achieve high purity.

Research Findings and Yields

The preparation of this compound is best approached by integrating a high-yield one-pot synthesis of 2-acetylcyclohexanone with selective 4-position functionalization strategies. The one-pot method using cyclohexanone and acetyl chloride under mild conditions offers a highly efficient route to the acetylated core. The introduction of the propyl substituent at the 4-position involves oxidation of protected intermediates and subsequent alkylation steps, which require careful control of reaction conditions and protecting groups to maximize yield and purity.

This combined approach is supported by diverse research findings and patents that highlight the use of TEMPO-mediated oxidation and one-pot acetylation methods, providing a practical and scalable pathway suitable for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-4-propylcyclohexan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The acetyl and propyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.

Major Products Formed

Oxidation: Carboxylic acids or diketones.

Reduction: Alcohols.

Substitution: Various substituted cyclohexanone derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

2-Acetyl-4-propylcyclohexan-1-one has been investigated for its potential therapeutic properties. Its structural analogs have shown promise in treating various diseases, particularly neurodegenerative conditions.

Case Study: Neuroprotective Properties

Research indicates that compounds related to this compound exhibit neuroprotective effects similar to propargylamines, which are known for their ability to inhibit monoamine oxidase (MAO) enzymes. This inhibition is crucial for developing treatments for Alzheimer's disease and Parkinson's disease. The mechanism involves the irreversible inactivation of MAO through the formation of covalent bonds with the enzyme, enhancing the compound's therapeutic profile .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the synthesis of propargylamines and other derivatives. Its reactivity allows it to participate in various chemical reactions, making it a versatile building block.

Synthesis Pathways

Several synthetic routes have been developed using this compound:

Material Science

In material science, this compound has potential applications in developing polymers and coatings due to its reactive carbonyl group. This property can be exploited to create cross-linked networks that enhance material strength and durability.

Case Study: Polymer Development

Research has demonstrated that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties. The compound acts as a cross-linker, facilitating the formation of robust polymeric structures suitable for industrial applications .

Mechanism of Action

The mechanism of action of 2-Acetyl-4-propylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The acetyl group can participate in nucleophilic addition reactions, while the propyl group can influence the compound’s hydrophobic interactions. These interactions can affect the compound’s binding affinity and specificity towards enzymes or receptors, thereby modulating its biological activity.

Comparison with Similar Compounds

Substituent Effects: 4-(Propan-2-yl)cyclohex-2-en-1-one

Key Differences :

- Substituents: The analog 4-(propan-2-yl)cyclohex-2-en-1-one (CAS 2158-61-4) contains an isopropyl group (branched C₃H₇) at position 4 and a conjugated double bond (cyclohexenone) . In contrast, 2-Acetyl-4-propylcyclohexan-1-one has a linear propyl group and an acetyl substituent.

- The cyclohexenone analog’s conjugated enone system may favor Michael addition reactions, whereas the saturated cyclohexanone backbone of the target compound is less reactive in such contexts .

- Steric and Solubility Effects: The linear propyl group in the target compound may reduce steric hindrance compared to the bulkier isopropyl group, improving solubility in nonpolar solvents.

Ring Size and Strain: 2-(2-(4-Methyl-3-cyclohexen-1-yl)propyl)cyclopentanone

Key Differences :

- Ring Structure: This analog (from ) features a cyclopentanone ring fused to a cyclohexene moiety, introducing significant angle strain due to the smaller five-membered ring . The target compound’s cyclohexanone ring is more stable, with reduced strain.

- The target compound’s simpler substituents (acetyl and propyl) may facilitate reactions like nucleophilic addition.

Substituent Bulkiness: 4-Cyclohexylcyclohexanone

Key Differences :

- Substituent Size: 4-Cyclohexylcyclohexanone (CAS 1549050-50-1) has a bulky cyclohexyl group at position 4, significantly increasing molecular weight and steric hindrance compared to the target compound’s propyl group .

- Physical Properties : The cyclohexyl substituent likely reduces solubility in polar solvents, whereas the acetyl group in the target compound could enhance polarity, improving miscibility with alcohols or ketones.

Data Table: Structural and Hypothesized Property Comparison

Research Findings and Implications

- Reactivity : The acetyl group in this compound may direct electrophilic substitution reactions to specific ring positions, unlike analogs with alkyl-only substituents .

- Synthetic Utility : The linear propyl group offers a balance between solubility and steric effects, making the compound a versatile intermediate in ketone-based syntheses.

- Stability: The absence of conjugated double bonds (vs. cyclohexenone analogs) suggests greater stability under acidic or oxidative conditions .

Biological Activity

Overview

2-Acetyl-4-propylcyclohexan-1-one is an organic compound with the molecular formula C11H18O2, classified as a cyclohexanone derivative. This compound features an acetyl group at the second position and a propyl group at the fourth position on the cyclohexane ring. Its unique structure contributes to its diverse biological activities, making it a subject of interest in various fields including medicinal chemistry and pharmacology.

| Property | Value |

|---|---|

| Molecular Formula | C11H18O2 |

| Molecular Weight | 182.26 g/mol |

| IUPAC Name | This compound |

| InChI Key | PYJLSHIZOKFPON-UHFFFAOYSA-N |

The biological activity of this compound primarily involves its interaction with specific molecular targets. The acetyl group can participate in nucleophilic addition reactions, while the propyl group influences hydrophobic interactions. These interactions are critical for modulating the compound's binding affinity and specificity towards various enzymes or receptors, thereby affecting its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of cyclohexanones, including this compound, exhibit significant antimicrobial properties. For instance, a study highlighted its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Case Studies

- Antimicrobial Evaluation : A comparative study assessed the antimicrobial efficacy of various cyclohexanone derivatives, including this compound. Results indicated that this compound exhibited notable inhibitory effects against Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) that supports its potential as a lead compound for further development .

- Antitumor Mechanism : In vitro studies on structurally similar compounds revealed mechanisms of action involving cell cycle arrest and apoptosis induction in HepG2 cells. These findings provide a framework for hypothesizing similar effects for this compound, warranting further investigation into its antitumor potential .

Research Findings

Research has demonstrated that the biological activity profiles of organic compounds like this compound can be estimated using computational models. Such studies highlight the importance of structural features in determining biological activity, paving the way for targeted drug design based on this compound's unique characteristics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.